molecular formula C9H8FNO3S B13202883 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride

Cat. No.: B13202883
M. Wt: 229.23 g/mol
InChI Key: DJZWJUIONWWOEH-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 66657-42-9, molecular formula C₉H₈ClNO₃S, molecular weight 245.68 g/mol) is a sulfonyl chloride derivative of the tetrahydroquinoline scaffold. It serves as a key intermediate in synthesizing bioactive sulfonamides, particularly in medicinal chemistry for developing tumor-specific M2 isoform pyruvate kinase (PKM2) activators . The compound is commercially available (e.g., GLPBIO Catalog No. GF34382) and requires storage at 2–8°C under inert conditions due to its moisture sensitivity . Its reactivity stems from the electrophilic sulfonyl chloride group, enabling nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Properties

Molecular Formula

C9H8FNO3S

Molecular Weight

229.23 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C9H8FNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)

InChI Key

DJZWJUIONWWOEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride typically involves the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of sulfonyl chloride derivatives, which react with the quinoline compound in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various sulfonamide or sulfonate derivatives.

    Reduction Products: Alcohol derivatives.

    Oxidation Products: Sulfonic acid derivatives.

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, it has been shown to activate the M2 isoform of pyruvate kinase, an enzyme involved in glycolysis. This activation can alter cellular metabolism, potentially leading to therapeutic effects in cancer cells by disrupting their metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Molecular Formula Key Structural Differences Biological/Reactivity Notes Reference
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride C₉H₈ClNO₃S Parent compound; no additional substituents Used in PKM2 activators (e.g., AC₅₀ <800 nM for 3-methyl/fluoro analogs)
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride C₉H₇ClFNO₃S Fluorine substituent at position 7 Enhanced electrophilicity due to electron-withdrawing F; potential for altered PK/PD profiles
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid C₁₀H₈FNO₃ Carboxylic acid at position 4; fluorine at 6 Likely lower reactivity (acid group vs. sulfonyl chloride); applications in metalloenzyme inhibition

Heterocyclic Sulfonyl Chlorides

Compound Name Molecular Formula Scaffold Differences Reactivity/Biological Activity Reference
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride C₁₁H₈ClNO₃S Fused benzoindole ring system Higher aromaticity may reduce ring flexibility; used in N-substituted sulfonamide synthesis
2,4,6-Trifluorobenzene-1-sulfonyl chloride C₆H₂ClF₃O₂S Non-heterocyclic aromatic sulfonyl chloride Broader solubility in organic solvents; common in agrochemicals

Functional Group Variants

Compound Name Molecular Formula Functional Group Differences Key Properties Reference
2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides C₁₅H₁₅N₂O₃S Sulfonamide instead of sulfonyl chloride Improved metabolic stability; PKM2 activators with AC₅₀ values <800 nM
Ethanesulfonyl fluoride derivatives (e.g., 1,1,2,2-tetrafluoro-) C₂H₃F₄O₂S Fluorinated ethane backbone High thermal stability; used in polymer chemistry

Key Research Findings

  • Substituent Position Effects : Meta-substituted hydrophobic groups (e.g., 3-methyl, 3-fluoro) on the aniline moiety of derived sulfonamides significantly enhance potency (AC₅₀ <800 nM), while ortho-substituents reduce activity .
  • Reactivity Trends: Sulfonyl chlorides (e.g., 2-oxo-tetrahydroquinoline-6-sulfonyl chloride) exhibit higher reactivity than sulfonyl fluorides, making them preferred for rapid derivatization .
  • Biological Relevance: The tetrahydroquinoline core confers rigidity and planar geometry, facilitating interactions with PKM2’s allosteric binding site .

Data Tables

Table 1: Physicochemical Properties Comparison

Property 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride 7-Fluoro Analog Benzo[cd]indole Sulfonyl Chloride
Molecular Weight (g/mol) 245.68 263.66 277.71
Solubility DMSO, DMF (heat/ultrasonication required) Similar to parent compound Limited in polar solvents
Storage Conditions 2–8°C, inert atmosphere -20°C (predicted) Room temperature (stable)

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is a compound that has garnered significant attention due to its unique structural features and potential biological activities. Characterized by a sulfonyl fluoride group, this compound is part of the tetrahydroquinoline class and exhibits reactivity that allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride is C₁₁H₁₃FNO₂S, with a molecular weight of approximately 229.23 g/mol. The sulfonyl fluoride moiety is particularly notable for its reactivity towards nucleophilic sites in biological molecules, which can lead to enzyme inhibition through covalent bonding with active site residues.

Mechanisms of Biological Activity

The biological activity of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride primarily stems from its ability to inhibit enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to significant inhibition of enzymatic activity. This mechanism suggests potential applications in medicinal chemistry for treating diseases where enzyme inhibition is beneficial.

Key Mechanisms:

  • Enzyme Inhibition : The compound's reactivity allows it to act as an enzyme inhibitor by forming covalent bonds with nucleophilic residues.
  • Potential Antiviral Activity : Preliminary studies suggest that derivatives of tetrahydroquinolines may exhibit antiviral properties against certain strains of coronaviruses .
  • Anticancer Properties : Research indicates that compounds related to tetrahydroquinolines can inhibit proteins associated with cancer cell survival, such as MCL-1 .

Applications in Medicinal Chemistry

The unique properties of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride position it as a promising candidate for various therapeutic applications:

  • Enzyme Inhibitors : Its ability to inhibit enzymes makes it a candidate for drug development targeting metabolic pathways involved in diseases like cancer and viral infections.
  • Antiviral Agents : Initial studies have shown potential against human coronaviruses, indicating its utility in developing antiviral therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated significant enzyme inhibition through covalent modification of active site residues.
Identified as a new chemotype for MCL-1 inhibition; showed promising results in inhibiting cancer cell survival mechanisms.
Investigated antiviral properties against HCoV strains; showed potential for further development as an antiviral agent.

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